2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide
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Overview
Description
2,5-Dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.
Furan Ring Formation: The furan ring is often constructed via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the furan ring through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation Products: Furanones.
Reduction Products: Dihydrobenzothiazoles.
Substitution Products: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
It can be explored for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The furan ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: Lacks the benzothiazole moiety, making it less biologically active.
N-(4-Methyl-1,3-benzothiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a furan ring, leading to different chemical properties and applications.
2-Methylbenzothiazole: Lacks the furan ring and additional methyl groups, resulting in different reactivity and biological activity.
Uniqueness
2,5-Dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide is unique due to its combined furan and benzothiazole structures, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds .
Properties
IUPAC Name |
2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-8-5-4-6-12-13(8)16-15(20-12)17-14(18)11-7-9(2)19-10(11)3/h4-7H,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCPQOBAYKFNPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(OC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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